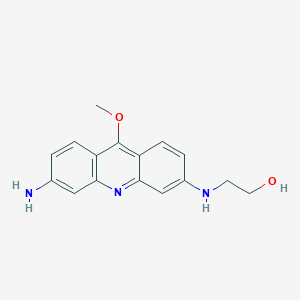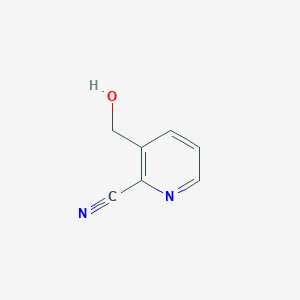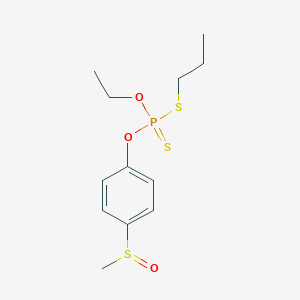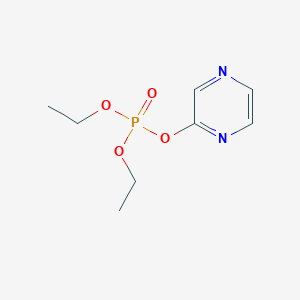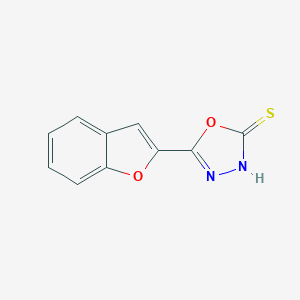
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Aplicaciones Científicas De Investigación
Applications in Corrosion Inhibition
Corrosion Inhibition Properties : A study investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The derivatives demonstrated protective layer formation on the mild steel surface, indicating their potential as corrosion inhibitors. The findings were supported by various methods including gravimetric, electrochemical, and SEM studies, along with computational methods. The adsorption characteristics suggested a mixed physisorption and chemisorptions mechanism (Ammal, Prajila, & Joseph, 2018).
Applications in Antimicrobial Activity
Synthesis and Antibacterial Activity : Another research focused on the synthesis of 1,3,4-oxadiazole derivatives and their antibacterial activity. The compounds were tested against bacteria, mold, and yeast. The study detailed the synthesis process and highlighted the significant antibacterial potential of these compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Antibacterial and Antifungal Activities : Another study reported the synthesis and biological activities of 1,3,4-oxadiazole derivatives, focusing on their antibacterial and antifungal properties. The compounds showed significant activity, underlining their potential for therapeutic applications (Raju, 2015).
Applications in Antifungal Activity
Antifungal Agents against Wood-Degrading Fungi : A series of novel benzofuran-1,3,4-oxadiazole hybrids were synthesized and evaluated for their antifungal potential against wood-degrading fungi. The study provided insights into the synthesis pathway and the antifungal efficacy of these compounds, highlighting their potential as antifungal agents (Hosseinihashemi, Toolabi, Abedinifar, Moghimi, Jalaligoldeh, Paknejad, Arabahmadi, & Foroumadi, 2019).
Safety and Hazards
Direcciones Futuras
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, “5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol”, being a benzofuran derivative, may also hold promise in future drug discovery and development efforts.
Mecanismo De Acción
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . Therefore, it can be inferred that the compound might interact with a variety of biological targets.
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon has been found to enhance the antioxidant property, while the antimicrobial activity decreased .
Biochemical Pathways
Benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound might interact with multiple biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . These activities suggest that the compound might have a significant impact at the molecular and cellular levels.
Propiedades
IUPAC Name |
5-(1-benzofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c15-10-12-11-9(14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDBHDMLDUGSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NNC(=S)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548187 |
Source


|
| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
112521-75-2 |
Source


|
| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

